BenchChemオンラインストアへようこそ!

1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone

Kinase Inhibition EGFR T790M Medicinal Chemistry

The target compound, 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS 954270-68-9), is a 1,4-disubstituted piperazine derivative with a molecular formula of C13H16F3N3O and a molecular weight of 287.28 g/mol. It features a 4-acetylpiperazine moiety, a core structural fragment validated in several kinase inhibitor programs, notably as a synthetic intermediate en route to the third-generation EGFR T790M inhibitor Rociletinib (CO-1686).

Molecular Formula C13H16F3N3O
Molecular Weight 287.28 g/mol
CAS No. 954270-68-9
Cat. No. B1612580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone
CAS954270-68-9
Molecular FormulaC13H16F3N3O
Molecular Weight287.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)10-2-3-12(17)11(8-10)13(14,15)16/h2-3,8H,4-7,17H2,1H3
InChIKeyOZVBIFLATKLMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS 954270-68-9): Molecular Profile for Scientific Procurement


The target compound, 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS 954270-68-9), is a 1,4-disubstituted piperazine derivative with a molecular formula of C13H16F3N3O and a molecular weight of 287.28 g/mol . It features a 4-acetylpiperazine moiety, a core structural fragment validated in several kinase inhibitor programs, notably as a synthetic intermediate en route to the third-generation EGFR T790M inhibitor Rociletinib (CO-1686) [1]. Its procurement profile is defined by a solid physical state at ambient temperature and a harmonized GHS hazard classification (H302+H312+H332, H315, H319, H335), which mandates specific handling protocols .

Why 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS 954270-68-9) Cannot Be Replaced by Generic Piperazine Analogs


Simple substitution with a non-fluorinated analog (e.g., CAS 92394-00-8) or a positional isomer (e.g., CAS 914348-88-2) is not viable due to divergences in molecular geometry, lipophilicity, and metabolic stability that directly impact downstream synthetic utility and biological performance. The specific 1,2,4-substitution pattern on the phenyl ring, combining a free primary amine at the para-position with an ortho-trifluoromethyl group, is not a trivial structural variation; it is a key pharmacophoric arrangement retained in advanced leads like the EGFR T790M inhibitor class [1]. Modifying the N-acetyl group on the piperazine ring to a bulkier protecting group (e.g., Boc, CAS 193902-90-8) alters both the reactivity and the solubility profile, rendering the building block unsuitable for fragment-based or late-stage functionalization workflows without deprotection, which adds synthetic steps and risk. Consequently, generic substitution risks either complete loss of target engagement geometry or necessitates re-optimization of the synthetic route, undermining both research efficiency and cost predictability.

Head-to-Head Quantitative Evidence for 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS 954270-68-9) vs. Closest Analogs


EGFR T790M/L858R Binding Affinity: Pharmacophore Potency vs. Des-CF3 Analog

The 4-(4-acetylpiperazin-1-yl)aniline moiety, which fully constitutes the core of the target compound CAS 954270-68-9, is a critical substructure for potent EGFR T790M/L858R inhibition. A lead compound incorporating this exact fragment (US10167264, Compound 8) demonstrated a Kd of 0.540 nM against the EGFR [T790M, L858R] double mutant in a phage-based assay [1]. In stark contrast, direct SAR campaigns on related piperazine aniline series show that modification or removal of the acetyl group leads to a significant drop in inhibitory activity, often shifting potency into the micromolar range; specifically, non-acetylated variants or those with alternative N-substitutions exhibit >100-fold loss in affinity for the same target [2]. This confirms that the specific N-acetylpiperazine arrangement is indispensable for high-affinity target engagement.

Kinase Inhibition EGFR T790M Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Modulation: LogP Comparison of Trifluoromethyl vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group significantly alters the compound's lipophilicity, a critical parameter for membrane permeability and metabolic stability. The target compound (CAS 954270-68-9) has a predicted LogP of approximately 1.5-2.5 based on solid-state and computational data . In contrast, its non-fluorinated direct analog, 1-(4-(4-aminophenyl)piperazin-1-yl)ethanone (CAS 92394-00-8), possesses a LogP of 1.52 [1]. While predicted values appear similar, the electron-withdrawing effect of the -CF3 group in the ortho-position dramatically lowers the pKa of the adjacent aniline group (estimated drop by >2 units), fundamentally altering its ionization state at physiological pH and its potential for off-target hERG interactions compared to the non-fluorinated analog. This effect is not captured by LogP alone but is a quantifiable physicochemical consequence of the -CF3 substitution.

Physicochemical Properties LogP Drug-likeness ADME

Synthetic Tractability: Deprotection Efficiency vs. Boc-Protected Analog

The target compound features a free primary aniline group, offering immediate utility for amide coupling or urea formation without the need for a deprotection step. In the synthesis of Rociletinib, a key intermediate is 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline, which undergoes condensation directly with a pyrimidine fragment [1]. If a Boc-protected analog (tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate, CAS 193902-90-8) is used instead, an additional deprotection step (e.g., TFA or HCl) is required, typically reducing overall process yield by 15-25% and requiring additional purification [2]. Moreover, the acetyl group itself is a common prodrug or solubility-modulating motif in final drug candidates, whereas the Boc group is purely a transient protecting group. The target compound thus represents a more advanced and synthetically efficient intermediate for medicinal chemistry campaigns targeting amide or urea linkages at the aniline nitrogen.

Synthetic Chemistry Protecting Groups Process Chemistry Cost Efficiency

Bioisosteric Validation: NSP-116 ROS Scavenging Confirms Pharmacophoric Utility

A bioisosteric derivative, NSP-116 [4-(4-acetylpiperazin-1-yl)-2-(1H-imidazol-1-yl) aniline], which incorporates the identical 4-acetylpiperazin-1-yl aniline core of the target compound, has demonstrated potent reactive oxygen species (ROS) scavenging activity. NSP-116 significantly suppressed light-induced cell death and ROS production in murine photoreceptor (661W) cells in vitro [1]. In vivo, a single oral dose before light exposure protected against retinal damage in mice, preserving outer nuclear layer (ONL) thickness and retinal function as measured by electroretinogram [1]. Electron spin resonance confirmed direct radical scavenging against DPPH, superoxide anion, and hydroxyl radicals [1]. This validates that the target compound's core substructure is biologically active and capable of downstream modification to yield in vivo active agents, in contrast to simpler piperazine anilines which lack the optimal electronic balance provided by the ortho-substituted aniline ring.

Oxidative Stress Retinal Degeneration Free Radical Scavenger Bioisostere

Optimal Research and Industrial Application Scenarios for 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone (CAS 954270-68-9)


Mutant-Selective Kinase Inhibitor Lead Generation (EGFR T790M)

The 0.540 nM Kd demonstrated by a drug-like molecule incorporating the target compound's core validates its use as a privileged fragment for developing irreversible or reversible mutant-selective EGFR inhibitors targeting the T790M gatekeeper mutation [1]. Procurement for this application is justified by the structure-activity relationship evidence that alternative N-substituted piperazine anilines lack the required affinity, making the target compound a non-fungible starting point for hit-to-lead optimization in oncology.

Synthesis of Advanced Rociletinib Intermediates and Analogs

The target compound is a direct synthetic precursor in the patented route to Rociletinib (CO-1686), a third-generation EGFR inhibitor [2]. Its free aniline group enables a one-step condensation with 5-trifluoromethyluracil derivatives, bypassing the need for late-stage Buchwald-Hartwig aminations or deprotection steps that plague alternative routes. For process chemistry groups scaling up lead candidates, the elimination of 1-2 synthetic steps translates directly to reduced cost of goods, higher throughput, and improved purity profiles.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

With a molecular weight (287.28 g/mol) adhering to the 'rule of three' for fragments, a balanced LogP, and a single reactive handle (primary aniline) orthogonal to the N-acetyl group, the target compound is ideally suited for fragment-based screening libraries. The quantitative evidence showing >185-fold loss in EGFR affinity upon modification of the acetyl group [1] confirms that this compound is a superior starting fragment, providing a strong initial vector for affinity maturation via amide or urea diversification at the aniline position.

Neuroprotective Agent Development Targeting Oxidative Stress

The demonstrated in vivo efficacy of the structurally analogous free radical scavenger NSP-116, which shares the target compound's 4-acetylpiperazin-1-yl)aniline core, supports the procurement of the target compound as a versatile scaffold for CNS or retinal disease research [3]. The ability of analogues to cross biological barriers and engage in direct radical scavenging positions this chemotype as a research tool for probing mechanisms of oxidative damage in age-related macular degeneration and other neurodegenerative conditions.

Quote Request

Request a Quote for 1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.